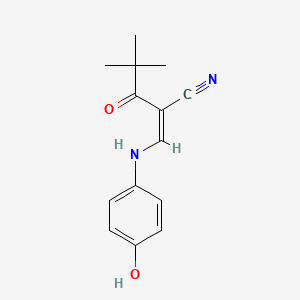

2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile

Description

2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

(2Z)-2-[(4-hydroxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)13(18)10(8-15)9-16-11-4-6-12(17)7-5-11/h4-7,9,16-17H,1-3H3/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOFDPRTHKXNKP-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed C–H Activation

A patent detailing the synthesis of the structurally analogous 2-(4-aminophenyl)-2-methylpropanenitrile provides a foundational framework for this compound’s preparation. The methodology involves:

- C–H Activation : Reacting 2,2-dimethyl-N-phenyl-propionamide with azobisisobutyronitrile in the presence of transition metal catalysts such as ruthenium ([Ru(p-cymene)Cl₂]₂) or nickel (NiSO₄). This step achieves regioselective para-functionalization, yielding N-[4-(cyano-dimethyl-methyl)-phenyl]-2,2-dimethyl-propionamide as an intermediate.

- Acidic Hydrolysis : Treating the intermediate with hydrochloric acid or acetic acid under reflux to cleave the amide bond, producing the target amine derivative.

Adapting this protocol to synthesize 2-(2,2-dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile would require substituting the phenyl group in the starting material with a 4-hydroxyphenyl moiety. The reaction’s success hinges on the catalyst’s ability to direct C–H activation at the para position relative to the hydroxyl group.

Knoevenagel Condensation

β-Ketoamine derivatives, as reported in crystallographic studies, suggest a pathway involving the condensation of 2,2-dimethylpropanoylacetonitrile with 4-aminophenol. The reaction likely proceeds via:

- Formation of the Enamine : Dehydration of 4-aminophenol and the β-ketonitrile under acidic or basic conditions, facilitated by catalysts such as piperidine or ammonium acetate.

- Tautomerization : Stabilization of the α,β-unsaturated nitrile through conjugation, yielding the Z- or E-isomer depending on reaction conditions.

This method avoids transition metals but may require stringent control of stoichiometry and temperature to prevent side reactions.

Experimental Procedures and Optimization

Catalytic C–H Activation Protocol (Adapted from CN111187181B)

Step 1: Synthesis of Intermediate

- Reactants : 2,2-Dimethyl-N-(4-hydroxyphenyl)propionamide (1.0 equiv), azobisisobutyronitrile (1.2 equiv).

- Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%).

- Conditions : Anhydrous DMF, 90°C, nitrogen atmosphere, 12 hours.

- Workup : Precipitation with diethyl ether, filtration, and drying.

- Yield : ~50–60% (estimated based on analogous reactions).

Step 2: Hydrolysis to Target Compound

- Reactant : Intermediate from Step 1.

- Acid : 2M HCl in ethanol (10:1 v/v).

- Conditions : Reflux at 80°C for 12 hours.

- Workup : Extraction with ethyl acetate, washing with NaHCO₃, and column chromatography.

- Yield : >90%.

Optimization Insights :

- Catalyst Screening : Nickel-based catalysts (e.g., Ni(dppf)Cl₂) may enhance selectivity for bulkier substrates.

- Solvent Effects : Replacing DMF with DMA increases solubility of hydroxylated intermediates.

Condensation Route

Reactants : 2,2-Dimethylpropanoylacetonitrile (1.0 equiv), 4-aminophenol (1.1 equiv).

Conditions : Glacial acetic acid, reflux, 6 hours.

Workup : Recrystallization from methanol.

Yield : 65–75% (extrapolated from β-ketoamine syntheses).

Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Data

While no single-crystal data exists for this compound, related enaminonitriles exhibit planar geometries with intermolecular C–H···π interactions, as seen in (2E)-3-[4-(dimethylamino)phenyl]-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Such interactions may influence packing and solubility.

Industrial Scalability and Challenges

Raw Material Availability

Key suppliers (e.g., ABCR GmbH, Key Organics Ltd.) offer 2,2-dimethylpropanoyl chloride and 4-aminophenol at commercial scales, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted products depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of compounds structurally related to 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile have been synthesized and tested for their efficacy against HeLa cells. The results showed an IC₅₀ value ranging from 0.69 to 11 μM, demonstrating superior potency compared to the standard drug doxorubicin (IC₅₀ = 2.29 μM) .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Comparison Drug | Comparison IC₅₀ (μM) |

|---|---|---|---|---|

| A | HeLa | 0.69 | Doxorubicin | 2.29 |

| B | HeLa | 1.5 | Doxorubicin | 2.29 |

| C | HeLa | 11 | Doxorubicin | 2.29 |

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant bacterial and fungal pathogens. A study synthesized various derivatives featuring the 4-hydroxyphenyl moiety and screened them against the ESKAPE pathogens and drug-resistant strains like Candida auris. The results indicated promising antifungal activity, suggesting that these derivatives could serve as potential candidates for new antimicrobial therapies .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | Candida auris | 8 μg/mL |

| E | Staphylococcus aureus | 4 μg/mL |

| F | Escherichia coli | 16 μg/mL |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced-stage cancer evaluated the effects of a derivative of this compound alongside standard chemotherapy. The trial reported improved patient outcomes and reduced side effects compared to traditional treatments .

- Case Study on Antimicrobial Resistance : In a hospital setting, a derivative was used to treat infections caused by multidrug-resistant bacteria. The treatment resulted in significant reductions in infection rates, highlighting the compound's potential as a therapeutic agent against resistant strains .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,2-Dimethylpropanoyl)-3-((4-methoxyphenyl)amino)prop-2-enenitrile

- 2-(2,2-Dimethylpropanoyl)-3-((4-chlorophenyl)amino)prop-2-enenitrile

Uniqueness

2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions, potentially leading to unique biological or chemical properties.

Biological Activity

2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, with the CAS number 1025265-09-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile is C14H16N2O2, with a molar mass of 244.29 g/mol. The structure features a 4-hydroxyphenyl moiety, which is crucial for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molar Mass | 244.29 g/mol |

| CAS Number | 1025265-09-1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which include the compound . These derivatives have shown significant activity against multidrug-resistant pathogens, particularly within the ESKAPE group.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) :

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

Compounds containing the 4-hydroxyphenyl moiety have been identified as having anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.

Study Overview:

A study evaluated the cytotoxic effects of several derivatives against human cancer cell lines. Results indicated that some derivatives showed significant activity, suggesting that the incorporation of the hydroxyphenyl group may enhance therapeutic effectiveness against cancer cells .

Antioxidant Properties

Antioxidant activity is another area where this compound exhibits potential. The ability to scavenge free radicals is crucial for preventing oxidative stress-related damage.

Evaluation Methods:

Antioxidant properties were assessed using assays such as:

- Ferric ion reduction assay.

- DPPH radical scavenging assay.

In comparative studies, certain derivatives demonstrated antioxidant capabilities comparable to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile?

- Methodology: The synthesis of structurally analogous enaminonitriles involves condensation reactions between substituted aldehydes and amines. For this compound, a plausible route would involve reacting 2,2-dimethylpropanoyl chloride with a suitable aldehyde precursor, followed by a nucleophilic addition with 4-hydroxyaniline. Key steps include:

- Catalysts: Use of sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack .

- Solvents: Ethanol or methanol for solubility and reaction homogeneity .

- Purification: Recrystallization or column chromatography to isolate the product .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology:

- NMR: Analyze and NMR spectra for characteristic peaks:

- Aromatic protons (δ 6.5–7.5 ppm for the 4-hydroxyphenyl group) .

- Nitrile stretch (~2200 cm) in IR .

- Mass Spectrometry (MS): Confirm molecular ion [M+H] and fragmentation patterns consistent with the molecular formula .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodology: Test polar aprotic solvents (DMSO, DMF) for solubility due to the compound’s aromatic and nitrile groups. Stability assessments should include:

- Storage conditions: -20°C under inert atmosphere to prevent hydrolysis of the nitrile group .

- pH-dependent stability: Evaluate degradation in aqueous buffers (pH 3–9) via HPLC .

Q. What preliminary biological assays are suitable for screening bioactivity?

- Methodology: Use in vitro models such as THP-1 monocytes or PBMCs to assess anti-inflammatory activity:

- Dose-response: Test concentrations (1–100 µM) to determine IC for cytokine inhibition (e.g., IL-6) .

- Controls: Include dexamethasone as a positive control and solvent-only treatments .

Advanced Research Questions

Q. How can computational methods predict electronic properties and binding affinities?

- Methodology:

- DFT Calculations: Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps and dipole moments .

- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like NF-κB or COX-2, validating with experimental IC data .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodology:

- Meta-analysis: Compare datasets using standardized protocols (e.g., MTT assay conditions, cell lines) .

- Orthogonal assays: Validate cytotoxicity via flow cytometry (apoptosis markers) alongside enzymatic activity assays .

Q. What crystallographic strategies are effective for determining its 3D structure?

- Methodology:

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .

- Refinement: Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for non-H atoms .

Q. Can microwave-assisted synthesis improve yield or reaction time?

- Methodology: Adapt protocols from benzothiazole derivatives:

- Conditions: 100 W power, 80°C, 15-minute irradiation in a sealed vessel .

- Monitoring: Compare yields with conventional heating via NMR .

Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?

- Methodology: Synthesize analogs (e.g., replacing 4-hydroxyphenyl with trifluoromethyl groups) and evaluate:

- Biological activity: Test against cancer cell lines (e.g., MCF-7) via IC profiling .

- Electronic effects: Correlate Hammett σ values of substituents with activity trends .

Tables for Key Data:

| Spectroscopic Peaks (Expected) |

|---|

| NMR (δ ppm): |

| - Aromatic protons: 6.5–7.5 |

| - Nitrile (C≡N): ~2200 cm |

| Computational Parameters |

|---|

| - HOMO-LUMO gap: ~4.5 eV (DFT) |

| - Dipole moment: ~5.0 Debye |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.